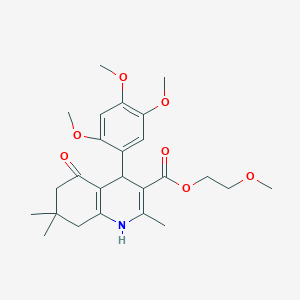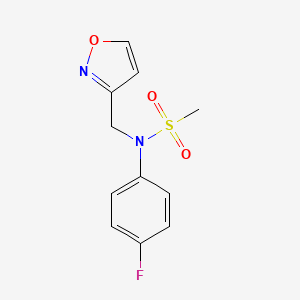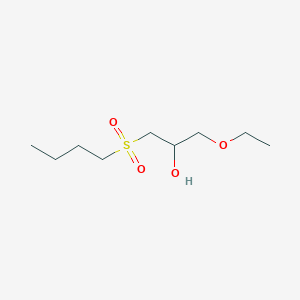![molecular formula C20H16F3N3O2 B5116381 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide targets BTK, a critical enzyme in BCR signaling. BTK is activated upon binding of the BCR to antigen, leading to downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound leads to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity in preclinical models. Inhibition of BTK by this compound leads to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies. This compound has also been shown to inhibit the production of autoantibodies and reduce inflammation in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has several advantages as a tool compound for studying BCR signaling and B-cell biology. This compound has potent and selective inhibition of BTK, making it a valuable tool for dissecting the role of BTK in B-cell signaling and function. This compound has also shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, making it a potential therapeutic agent.
One limitation of this compound is its solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study and development of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide. One direction is the optimization of the synthesis method to improve the yields and purity of the compound. Another direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
In addition, further studies are needed to understand the mechanisms of resistance to BTK inhibitors, such as this compound, in B-cell malignancies. Understanding the mechanisms of resistance may lead to the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
Conclusion
This compound is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has potent and selective inhibition of BTK, making it a valuable tool for studying BCR signaling and B-cell biology. Further studies are needed to optimize the synthesis method, evaluate this compound in clinical trials, and understand the mechanisms of resistance to BTK inhibitors.
Synthesemethoden
The synthesis of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide involves the reaction of 2-(3-pyridinyl)acetic acid with 2-chloro-3-(trifluoromethyl)phenol to form the intermediate compound 2-(3-pyridinyl)-N-(2-hydroxy-3-(trifluoromethyl)phenyl)acetamide. The intermediate is then reacted with 3-pyridinemethanamine to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies.
In addition to its potential in B-cell malignancies, this compound has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to inhibit BCR signaling in B-cells, leading to decreased production of autoantibodies and reduced inflammation.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-6-1-7-17(11-16)28-19-15(5-3-9-25-19)13-26-18(27)10-14-4-2-8-24-12-14/h1-9,11-12H,10,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNSGEJGGJLWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-thienyl)methyl]piperazine](/img/structure/B5116298.png)
![N~2~-(3-acetylphenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5116300.png)

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5116304.png)
![N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide hydrobromide](/img/structure/B5116309.png)

![ethyl 2-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5116327.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5116330.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5116342.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)

![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)
